1-(2-Methyl-5-nitrofuran-3-yl)ethanone is a chemical compound characterized by its molecular formula . This compound features a furan ring that is substituted with both a nitro group and a methyl group, classifying it as a nitro-furan derivative. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 1-(2-Methyl-5-nitrofuran-3-yl)ethanone typically involves two main steps:
In industrial settings, these methods are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
The molecular structure of 1-(2-Methyl-5-nitrofuran-3-yl)ethanone can be represented as follows:
InChI=1S/C7H7NO4/c1-4(9)6-3-7(8(10)11)12-5(6)2/h3H,1-2H3
HQGQJDKTVDTWEU-UHFFFAOYSA-N
CC1=C(C=C(O1)[N+](=O)[O-])C(=O)C
This structure indicates a furan ring with specific substituents that influence its chemical behavior.
1-(2-Methyl-5-nitrofuran-3-yl)ethanone can undergo several types of chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 1-(2-Methyl-5-nitrofuran-3-yl)ethanone is largely attributed to its nitro group. Upon reduction, this group can form reactive intermediates that interact with biological macromolecules, possibly leading to antimicrobial effects. Additionally, the furan ring enhances reactivity, allowing for diverse interactions with molecular targets .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Yellow crystalline solid |
These properties indicate that 1-(2-Methyl-5-nitrofuran-3-yl)ethanone is likely to have distinct solubility characteristics that may influence its applications in various solvents .
1-(2-Methyl-5-nitrofuran-3-yl)ethanone has potential applications in several scientific fields:
Research continues into its efficacy against various pathogens and its potential role in drug design .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0